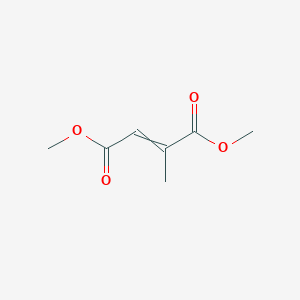

Citraconic acid dimethyl ester

描述

It is a clear, colorless liquid with a boiling point of 211°C and a density of 1.11 g/cm³ . This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: Citraconic acid, dimethyl ester can be synthesized through the esterification of citraconic acid with methanol under acidic conditions. The reaction typically involves heating citraconic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction proceeds as follows:

Citraconic acid+Methanol→Citraconic acid, dimethyl ester+Water

Industrial Production Methods: Industrial production of citraconic acid, dimethyl ester often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as distillation to remove any impurities .

化学反应分析

Types of Reactions: Citraconic acid, dimethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to produce citraconic acid and methanol under acidic or basic conditions.

Reduction: It can be reduced to produce acyclic alkanes using homogeneous catalysts or biocatalysts.

Free-Radical Addition: The compound can participate in free-radical addition reactions with esters of alkanedicarboxylic acids, forming new C-C bonds.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Reduction: Homogeneous catalysts like palladium or biocatalysts.

Free-Radical Addition: Radical initiators such as azobisisobutyronitrile (AIBN).

Major Products Formed:

Hydrolysis: Citraconic acid and methanol.

Reduction: Acyclic alkanes.

Free-Radical Addition: Tetramethyl esters of 2-pentene-1,2,3,5-tetracarboxylic acid and 2-hexene-1,2,3,6-tetracarboxylic acid.

科学研究应用

Citraconic acid dimethyl ester (CADME), with the chemical formula and CAS number 617-54-9, is an organic compound that has gained attention for its versatile applications across various scientific disciplines. This article explores its applications, particularly in scientific research, emphasizing its potential in synthetic chemistry, polymer production, and medicinal chemistry.

CADME serves as a valuable building block in organic synthesis due to its reactivity with various nucleophiles and electrophiles. It can undergo Michael addition reactions, forming adducts that may lead to novel compounds with enhanced biological activities. This reactivity makes it useful for constructing complex chemical structures and intermediates.

Case Study: Synthesis of Bio-Based Polymers

One notable application of CADME is in the synthesis of bio-based polymers, particularly polyesters. Research has demonstrated that CADME can be converted into furan derivatives, which are precursors for producing polyethylene furanoate (PEF). PEF is an environmentally friendly alternative to polyethylene terephthalate (PET), exhibiting similar properties but derived from renewable resources .

Table 2: Comparison of PEF and PET Properties

| Property | Polyethylene Furanoate (PEF) | Polyethylene Terephthalate (PET) |

|---|---|---|

| Source | Renewable | Petroleum-based |

| Biodegradability | Yes | No |

| Mechanical Strength | Comparable | High |

| Thermal Stability | Moderate | High |

Medical Research Applications

In the realm of medicinal chemistry, CADME's derivatives have shown potential therapeutic applications. For example, related compounds have exhibited anti-thrombotic activity, suggesting that CADME derivatives could also be explored for similar pharmacological effects. The ability to prolong bleeding time in thrombosis models indicates a promising avenue for further research .

Potential Therapeutic Uses

- Anti-thrombotic agents : Investigations into CADME derivatives may reveal new treatments for blood clotting disorders.

- Synthetic intermediates : Its role as an intermediate in complex molecule synthesis positions it as a candidate for drug development.

作用机制

The mechanism by which citraconic acid, dimethyl ester exerts its effects involves several molecular targets and pathways:

Antioxidant and Anti-inflammatory Properties: It activates the NRF2 pathway, which controls anti-oxidative and anti-inflammatory processes, protecting cells from harmful influences.

相似化合物的比较

Citraconic acid, dimethyl ester can be compared with other similar compounds such as itaconic acid and mesaconic acid:

Itaconic Acid: Itaconic acid is a bio-based monounsaturated organic acid used in various industrial applications.

Mesaconic Acid: Mesaconic acid is the trans-isomer of citraconic acid and has similar chemical properties but different spatial configuration.

Uniqueness: Citraconic acid, dimethyl ester is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activities, making it a valuable compound in both research and industrial applications.

生物活性

Citraconic acid dimethyl ester (CADME), with the chemical formula CHO and CAS number 617-54-9, is a dicarboxylic acid derivative that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

This compound is a clear, colorless liquid with a boiling point of 211°C and a density of 1.11 g/cm³. It is primarily synthesized through the esterification of citraconic acid, which can be derived from citric acid or produced by microbial metabolism. The compound is noted for its role as an intermediate in organic synthesis and has been explored for various biological applications.

Antioxidant Properties

Research indicates that CADME exhibits antioxidant activity , which may be attributed to its ability to scavenge free radicals and mitigate oxidative stress in biological systems. This property is significant in the context of diseases where oxidative damage plays a critical role.

Anti-inflammatory Effects

CADME has been investigated for its anti-inflammatory properties . Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This mechanism could have implications for treating inflammatory diseases.

Antiviral Activity

One of the most promising aspects of CADME is its potential as an antiviral agent . It has shown efficacy in inhibiting the release of influenza viruses from infected human cells, suggesting its utility in antiviral drug development. This action is thought to involve disruption of viral replication processes.

Target Interactions

This compound primarily interacts with Fumarate Reductase Flavoprotein Subunit in organisms such as Shewanella frigidimarina. This interaction is believed to influence the electron transport chain, thereby affecting cellular energy production.

Cellular Effects

At the cellular level, CADME can impact various signaling pathways and gene expression profiles. Its involvement in the citric acid cycle positions it as a significant player in metabolic regulation.

In Vitro Studies

In vitro studies have demonstrated that CADME can reduce oxidative stress markers in cultured cells. For instance, a study showed that treatment with CADME decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Boiling Point | 211°C |

| Density | 1.11 g/cm³ |

| Antioxidant Activity | Yes |

| Anti-inflammatory Activity | Yes |

| Antiviral Activity | Yes |

属性

IUPAC Name |

dimethyl 2-methylbut-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEXBUQDXKPVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862298 | |

| Record name | cis/trans-Dimethyl 2-methylbut-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-54-9 | |

| Record name | 2-Butenedioic acid, 2-methyl-, 1,4-dimethyl ester, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。